

Methyl 2,6-dichloro-4-methylnicotinate

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,6-dichloro-4-methylnicotinate

Cat. No.: B1394249

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2,6-dichloro-4-methylnicotinate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl 2,6-dichloro-4-methylnicotinate**, focusing on its core physicochemical properties, with a primary emphasis on its molecular weight. As a substituted pyridine derivative, this compound serves as a valuable building block in synthetic organic chemistry, making a thorough understanding of its characteristics essential for its effective application in research and development.

Core Physicochemical Properties

Methyl 2,6-dichloro-4-methylnicotinate is a chlorinated pyridine carboxylic acid methyl ester. Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.

A summary of its key identifiers and properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	220.05 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	[1] [2]
CAS Number	1013648-04-8	[1] [2]
IUPAC Name	Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate	N/A
Synonyms	3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester	[2]
Purity (Typical)	≥98%	[2]
Storage Conditions	Inert atmosphere, 2-8°C or 4°C, stored under nitrogen	[1] [2]

Understanding the Molecular Weight

The molecular weight of a compound is a fundamental property derived from its atomic composition. For **Methyl 2,6-dichloro-4-methylnicotinate** (C₈H₇Cl₂NO₂), the molecular weight is calculated by summing the atomic weights of its constituent atoms:

- Carbon (C): 8 atoms \times 12.011 u = 96.088 u
- Hydrogen (H): 7 atoms \times 1.008 u = 7.056 u
- Chlorine (Cl): 2 atoms \times 35.453 u = 70.906 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 2 atoms \times 15.999 u = 31.998 u

Total Molecular Weight: 96.088 + 7.056 + 70.906 + 14.007 + 31.998 = 220.055 g/mol

This theoretical value is consistent with the experimentally determined and reported molecular weight of 220.05 g/mol .[\[1\]](#)[\[2\]](#)

Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of chemical characterization, ensuring sample identity and purity. Mass spectrometry is the primary technique for this purpose.

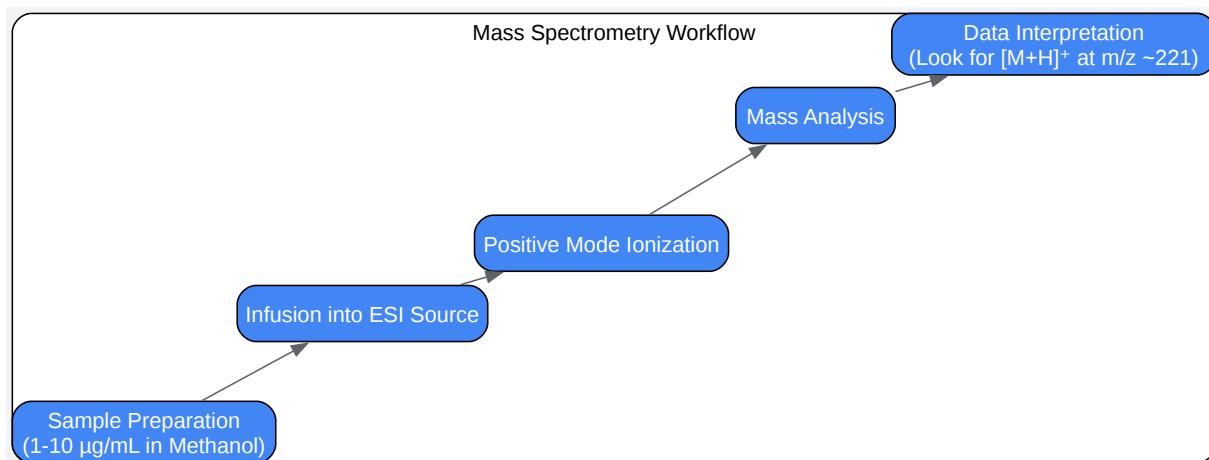
Mass Spectrometry Protocol

The following is a generalized protocol for the determination of the molecular weight of **Methyl 2,6-dichloro-4-methylnicotinate** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of **Methyl 2,6-dichloro-4-methylnicotinate**.

Materials:

- **Methyl 2,6-dichloro-4-methylnicotinate** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (for enhancing ionization)
- Vials and syringes


Instrumentation:

- A mass spectrometer equipped with an ESI source.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 μ g/mL.
- **Instrument Setup:** Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode, as the pyridine nitrogen can be readily protonated.

- Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z).
- Data Interpretation: Look for the protonated molecular ion $[M+H]^+$. For **Methyl 2,6-dichloro-4-methylnicotinate**, this would be expected at an m/z of approximately 221.06. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ^{35}Cl and ^{37}Cl .

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Isomeric Specificity

It is critical for researchers to recognize that other compounds share the same molecular formula ($\text{C}_8\text{H}_7\text{Cl}_2\text{NO}_2$) and, therefore, the same molecular weight (220.05 g/mol).[3][4] Distinguishing **Methyl 2,6-dichloro-4-methylnicotinate** from its isomers is essential for unambiguous results in any downstream application.

Key Isomers:

- Methyl 2,4-dichloro-6-methylnicotinate (CAS: 138642-40-7)[3]
- Methyl 4,6-dichloro-2-methylnicotinate (CAS: 1196073-28-5)[4]

The structural differences between these isomers are illustrated below.

Methyl 2,6-dichloro-4-methylnicotinate

2,6-dichloro

Methyl 2,4-dichloro-6-methylnicotinate

2,4-dichloro

Methyl 4,6-dichloro-2-methylnicotinate

4,6-dichloro

[Click to download full resolution via product page](#)

Caption: Structural Isomers with Identical Molecular Weight.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods (e.g., GC-MS or LC-MS) are indispensable for differentiating these isomers based on their unique structural and physicochemical properties.

Conclusion

The molecular weight of **Methyl 2,6-dichloro-4-methylNicotinate** is a foundational piece of data, determined to be 220.05 g/mol from its molecular formula, C₈H₇Cl₂NO₂. While this value is straightforward to calculate, its experimental verification via techniques like mass spectrometry is a crucial step in confirming the identity and purity of the compound. Researchers must remain vigilant about the potential for isomeric ambiguity and employ appropriate analytical methods to ensure the correct starting material is used in their experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1013648-04-8|Methyl 2,6-dichloro-4-methylNicotinate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 2,4-dichloro-6-methylNicotinate | C₈H₇Cl₂NO₂ | CID 15171394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4,6-dichloro-2-methylNicotinate | C₈H₇Cl₂NO₂ | CID 58379193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2,6-dichloro-4-methylNicotinate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394249#methyl-2-6-dichloro-4-methylNicotinate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com